Diphenylacetic anhydride
Overview
Description
Diphenylacetic anhydride is a useful research compound. Its molecular formula is C28H22O3 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402007. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinetic Resolution of Racemic 2-hydroxyalkanoates
Diphenylacetic anhydride (DPHAA) is effectively used for the kinetic resolution of racemic 2-hydroxyalkanoates. This process, in combination with a chiral acyl-transfer catalyst, successfully produces optically active 2-hydroxyalkanoates and 2-acyloxyalkanoates. The method demonstrates a broad substrate scope and high efficiency, proving DPHAA's usefulness in chiral induction systems (Nakata, Sekiguchi, & Shiina, 2011).
Promoter System in Chemoselective Glycosylations
Diphenylsulfoxide, in combination with triflic anhydride, serves as a potent thiophilic glycosylation promoter system. This novel thiophilic activator is useful in chemoselective glycosylation, demonstrating its effectiveness in activating disarmed thioglycosides and achieving successful condensations (Codée et al., 2003).
Solid-Phase Peptide Synthesis
Diphenylphosphinic mixed anhydrides are evaluated for use in solid-phase peptide synthesis. These mixed anhydrides have been successfully used for the preparation of peptides, showing efficient acylation and absence of disproportionation or wrong way opening, indicating their potential in peptide synthesis applications (Galpin & Robinson, 1984).
Synthesis of Halogenophenyl Derivatives
The condensation of diphenic anhydride with halogenosubstituted phenylacetic acids leads to the formation of enolacetates and diketones, which have shown potential as anticoagulants in blood clotting agents (Nedev, Stoyanov, Minchev, & Aleksiev, 1992).
Reaction with Nucleophilic Reagents
Diphenic acid anhydride reacts with mercuric oxide in acetic acid to form a compound that is reactive to nucleophilic reagents like KI, H2S, and KCN. This study explores the chemical behavior of diphenic acid anhydride in reaction with various reagents, contributing to the understanding of its reactivity and potential applications (Takahashi, Togashi, Morishita, & Takeda, 1982).
Peptide Synthesis using Phenyl Selenoesters
A method for synthesizing phenyl selenoesters from various anhydrides, including diphenyl diselenide, was developed. This approach is effective for creating Fmoc-amino acid selenoesters, which are chemoselective acylating reagents used in oligopeptide synthesis (Temperini, Piazzolla, Minuti, Curini, & Siciliano, 2017).
Mechanism of Action
Target of Action
Diphenylacetic anhydride, a derivative of diphenylacetic acid, primarily targets Cathepsin B , a protease enzyme found in humans . Cathepsin B plays a crucial role in protein degradation and turnover, and is involved in various physiological and pathological processes.
Mode of Action
It’s known that anhydrides generally react with water to form carboxylic acids This suggests that this compound might interact with its target by undergoing hydrolysis to form diphenylacetic acid, which then interacts with Cathepsin B
Biochemical Pathways
Diphenylacetic acid, the hydrolysis product of this compound, is involved in the bacterial degradation of aromatic components. The bacterial phenylacetic acid (PAA) pathway, which contains 12 enzymes and a transcriptional regulator, is primarily affected . This pathway is involved in biofilm formation and antimicrobial activity . The transformation of phenylacetic acid to phenylacetyl-coenzyme A (PACoA) is a key step in this pathway .
Safety and Hazards
Future Directions
The efficient kinetic resolution of a variety of racemic 2-hydroxyarylketone derivatives was developed by asymmetric esterification protocol using diphenylacetic acid, pivalic anhydride, and a catalytic amount of ®-benzotetramisole ( ®-BTM) . This could open up new avenues for the use of Diphenylacetic anhydride in future chemical reactions and processes.
Properties
IUPAC Name |
(2,2-diphenylacetyl) 2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMRCMTTYLBDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075127 | |
Record name | Diphenylacetic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1760-46-9 | |
Record name | Diphenylacetic acid anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylacetic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylacetic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylacetic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLACETIC ACID ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHK49Y6BW0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of diphenylacetic anhydride in organic synthesis?
A1: this compound is a versatile reagent in organic synthesis, finding particular use in the preparation of complex molecules. One notable application is its role in the kinetic resolution of racemic 2-hydroxyalkanoates. [] This method leverages the anhydride's reactivity with chiral acyl-transfer catalysts to selectively acylate one enantiomer of the racemic mixture, enabling the separation and isolation of enantiomerically pure compounds.
Q2: Can you provide an example of a reaction where this compound plays a crucial role and explain the underlying mechanism?
A2: In the synthesis of 2′-O-acetal-N2-acylriboguanosines, this compound is key in protecting the guanosine moiety. [] The reaction proceeds by first acylating a partially protected riboguanosine derivative with this compound. This step is followed by hydrazinolysis, which selectively removes a levulinoyl protecting group without affecting the newly introduced diphenylacetyl group. This protection strategy allows for further modifications at other positions of the molecule.
Q3: Has this compound been studied in the context of photochemical transformations?
A3: While not directly involved in photochemical transformations, this compound appears as a product in the photo-irradiation of specific oxadiazepinones. For example, when 2-oxo-9,9-diphenyl-2,9-dihydronaphtho[1,2-b]-1,4, 5-oxadiazepine is irradiated in benzene, this compound is generated alongside other products like indene-9-carboxylic acid and diphenylacetic acid. [] This suggests that the breakdown of certain oxadiazepinones under irradiation can lead to the formation of this compound.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C28H22O3, and its molecular weight is 406.47 g/mol. [] This information is essential for stoichiometric calculations and understanding the compound's physical and chemical properties.
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